4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
Overview
Description
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride is a chemical compound characterized by its unique structure, which includes a 5-methyl-1,2,4-oxadiazol-3-yl group attached to an aniline moiety via a methoxy bridge. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride typically involves the following steps:
Formation of 5-Methyl-1,2,4-oxadiazol-3-yl Methanol: This intermediate can be synthesized through the reaction of appropriate oxadiazole precursors with methanol under acidic conditions.
Attachment to Aniline: The methoxy group of the oxadiazole intermediate is then reacted with aniline to form the desired compound. This step often requires the use of a coupling agent and a base to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as iron powder, hydrogen gas, and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Alkoxy, halo, and other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases and conditions.
Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for a range of applications in different industries.
Mechanism of Action
The mechanism by which 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares a similar oxadiazole ring structure but differs in its furazan core.
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol: This compound has a phenol group instead of an aniline group, leading to different chemical properties and applications.
Uniqueness: 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility and reactivity set it apart from other similar compounds.
Properties
IUPAC Name |
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-7-12-10(13-15-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRANWYUTLQCBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)COC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.